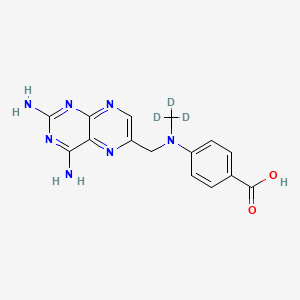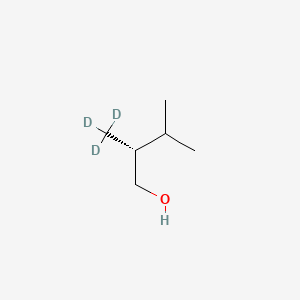![molecular formula C7H6ClNOS B588351 2-クロロ-4,5-ジヒドロベンゾ[d]チアゾール-6(7H)-オン CAS No. 159015-39-1](/img/structure/B588351.png)
2-クロロ-4,5-ジヒドロベンゾ[d]チアゾール-6(7H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are found in various natural products and synthetic compounds
科学的研究の応用
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Research: It serves as a tool compound for studying enzyme inhibition and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
化学反応の分析
Types of Reactions
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiazoles or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.
作用機序
The mechanism of action of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to therapeutic effects.
類似化合物との比較
2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one can be compared with other thiazole derivatives such as:
2-Amino-6-chlorobenzothiazole: Known for its antimicrobial properties.
2-Methylthio-4,5-dihydrobenzo[D]thiazol-6(7H)-one: Used in the synthesis of various pharmaceuticals.
2-Phenylthiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYHAOCEIQYQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716967 |
Source


|
| Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159015-39-1 |
Source


|
| Record name | 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)
